2,4-Diethoxybenzophenone
Overview
Description
2,4-Diethoxybenzophenone is a chemical compound with the linear formula C6H5C(O)C6H3(OC2H5)2. It has a molecular weight of 270.32 . It is a solid substance with a melting point between 56-60 °C .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring bonded to a carbonyl group (C=O), which is in turn bonded to another benzene ring. The second benzene ring has two ethoxy groups (OC2H5) attached to it .Physical and Chemical Properties Analysis
This compound is a solid substance with a melting point between 56-60 °C . It has a molecular weight of 270.32 and its linear formula is C6H5C(O)C6H3(OC2H5)2 .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Macrocyclic Compounds : 2,4-Diethoxybenzophenone is used in the synthesis of new tetraoxacyclophanes containing benzophenone units. It serves as a precursor in the synthesis process, contributing to the formation of macrocyclic compounds with specific crystal structures (Kuś & Jones, 2000).
Environmental and Analytical Chemistry
- Environmental Water Sample Analysis : In analytical chemistry, derivatives of 2-hydroxybenzophenone, a related compound, are used as UV absorbers in water samples. This involves a process of solid-phase extraction and liquid chromatography-tandem mass spectrometry, indicating its utility in environmental monitoring (Negreira et al., 2009).
Medical and Nutritional Therapies
- Potential in Medical Nutrition Therapies : Hydroxybenzoic acids and their derivatives, including 2,4-dihydroxybenzophenone, are known for their antioxidant properties. They are effective scavengers of free radicals and reactive nitrogen species, which is crucial in the context of medical nutrition therapies aimed at preventing and treating chronic diseases (Hubková et al., 2014).
Biochemistry and Pharmacology
- UV Filter Metabolism and Endocrine Disruption : Benzophenone derivatives, which include this compound, are studied for their metabolism in liver microsomes and potential endocrine-disrupting activity. This research is essential in understanding the biochemical pathways and potential health risks associated with these compounds (Watanabe et al., 2015).
Neurology
- Neuroprotective and Anti-Inflammatory Effects : Research on anthocyanin metabolites, including hydroxybenzoic acids like this compound, demonstrates their potential neuroprotective and anti-inflammatory effects. These properties are particularly relevant in the context of neurodegenerative diseases (Winter et al., 2017).
Toxicology
- Toxicity Studies in Animals : Studies have been conducted on the toxicity of hydroxy-4-methoxybenzophenone (a related compound) in animals, with implications for the understanding of this compound's effects. These studies focus on the compound's impact on reproductive systems and other physiological parameters (French, 1992).
Molecular Biology
- Incorporation in Oligodeoxyribonucleotide Synthesis : The this compound structure is utilized in oligodeoxyribonucleotide synthesis, demonstrating its relevance in molecular biology and genetic engineering (Mishra & Misra, 1986).
Safety and Hazards
Properties
IUPAC Name |
(2,4-diethoxyphenyl)-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-3-19-14-10-11-15(16(12-14)20-4-2)17(18)13-8-6-5-7-9-13/h5-12H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUPOXQKDQXOSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408342 | |
Record name | 2,4-Diethoxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20408342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135330-07-3 | |
Record name | 2,4-Diethoxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20408342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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